5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Description
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a brominated pyrazolopyridine derivative with a methyl substituent at the 1-position of the pyrazole ring. This compound is part of a broader class of bicyclic heterocycles valued for their structural versatility in medicinal chemistry and materials science. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol (calculated from and ). The bromine atom at the 5-position and the methyl group at the 1-position make it a critical intermediate for further functionalization, such as cross-coupling reactions or substitutions .
Synthetic routes to this compound often involve cyclization of aminopyrazole precursors or halogenation of preformed pyrazolopyridines. For example, 5-halo-pyrazolo[3,4-c]pyridines are synthesized via diazotization and cyclization reactions starting from substituted pyridines, followed by bromination . Commercial suppliers like Combi-Blocks and ABC-Y1171785 offer this compound with purities ≥95–98% .
Propriétés
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVKDMZVPFKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(C=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine. One common method is to start with 1-methyl-1H-pyrazolo[3,4-c]pyridine and react it with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyrazolo[3,4-c]pyridine scaffold.
Applications De Recherche Scientifique
Biological Activities
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine has been investigated for its interactions with various biological targets:
- Kinase Inhibition : It serves as a precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy. Compounds derived from this scaffold have shown potent inhibitory effects against cyclin-dependent kinases (CDKs), with some exhibiting IC values as low as 0.36 µM against CDK2 .
- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it relevant in drug metabolism studies.
Medicinal Chemistry Applications
The applications of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in medicinal chemistry are vast:
- Drug Development : It serves as a building block for synthesizing various biologically active molecules. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties .
- Fragment-Based Drug Discovery : The compound is used in fragment-based drug discovery approaches due to its ability to interact favorably with target proteins through hydrogen bonding and π–π stacking interactions. This makes it a valuable scaffold for further elaboration in drug design .
Case Studies
Several studies have highlighted the effectiveness of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives in therapeutic applications:
- Inhibition Studies : A derivative demonstrated selective inhibition against CDK2 and CDK9, showcasing its potential as a targeted cancer therapy agent. The selectivity ratio was notably high, indicating its promise in clinical applications .
- Anti-inflammatory Activity : Research has indicated that compounds derived from this scaffold exhibit significant anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases .
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, particularly in its role as a kinase inhibitor, involves binding to the active site of the kinase enzyme. This binding prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways that promote cell proliferation and survival. The molecular targets include the kinase domains of TRKs, and the pathways involved are the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Effects : The methyl group in 5-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine improves solubility and steric hindrance compared to NH-containing analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine .
- Halogenation : Bromine at the 5-position is common across pyrazolopyridines, but dual halogenation (e.g., 5-bromo-3-chloro derivatives) increases reactivity for sequential functionalization .
- Core Heterocycle : Pyrrolopyridines (e.g., HPPT) exhibit stronger fluorescence due to extended π-conjugation, whereas pyrazolopyridines are more often used in drug discovery .
Activité Biologique
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo-pyridine structure with a bromine atom at the 5-position and a methyl group at the 1-position. This specific arrangement contributes to its reactivity and interaction with biological targets, particularly tropomyosin receptor kinases (TRKs) involved in cancer progression.
Research indicates that 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine acts primarily as an inhibitor of TRKs. These kinases play crucial roles in cellular proliferation and differentiation, making them prominent targets in cancer therapy. The inhibition of TRKs by this compound suggests potential applications in treating various cancers, including non-small cell lung cancer and glioblastoma .
Biological Activity Overview
The biological activities of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can be summarized as follows:
Case Studies
- Inhibition of TRKs : A study demonstrated that 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine effectively inhibits TRK activity, leading to reduced proliferation in cancer cell lines. The compound's selectivity towards TRKs over other kinases was highlighted, suggesting a favorable safety profile for therapeutic applications .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that the compound exhibited significant cytotoxicity against HeLa and MCF7 cell lines. The mechanism involved cell cycle arrest and induction of apoptosis, which were confirmed through flow cytometry analyses .
- Antitubercular Activity : Recent investigations into the compound's efficacy against Mycobacterium tuberculosis showed promising results. The compound's structural modifications enhanced its binding affinity to target enzymes critical for bacterial survival .
Structure-Activity Relationship (SAR)
The unique combination of bromine and methyl groups in 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine enhances its specificity towards biological targets compared to analogs lacking these substituents. For instance:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | Bromine at position 5; methyl at position 1 | Strong TRK inhibition |
| 5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | Chlorine instead of bromine | Altered reactivity; different biological profile |
| 1H-pyrazolo[3,4-b]pyridine | No halogen substitution | Base structure with different activity |
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine in laboratory settings?
- Methodological Answer: The synthesis typically involves cyclization and halogenation steps. For example, halogenation of the pyrazolo[3,4-c]pyridine core using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) achieves regioselective bromination at the 5-position. Methylation at the 1-position can be achieved via alkylation with methyl iodide in the presence of a base like NaH. Yields range from 29% to 88%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. What safety protocols are critical when handling 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.
- Avoid contact with heat/sparks due to potential decomposition (P210 hazard code).
- Store in a cool, dry place, segregated from incompatible reagents (e.g., strong oxidizers). Safety data from related brominated pyrazolo-pyridines emphasize these precautions .
Q. How can researchers optimize purification of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/heptane (e.g., 8:2 ratio) for effective separation .
- Recrystallization: Solvent systems like methanol/water or DCM/hexane improve purity (>97% achieved in some cases) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve trace impurities .
Q. What spectroscopic techniques confirm the structure of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer:
- NMR: H NMR peaks for the methyl group (δ ~3.9 ppm) and pyridine protons (δ 8.3–8.4 ppm) are diagnostic. C NMR confirms bromine’s deshielding effects .
- Mass Spectrometry: ESI-MS shows [M+H] at m/z 228 (calculated for CHBrN) .
Advanced Research Questions
Q. How does regioselectivity challenge functionalization of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, and what strategies address this?
- Methodological Answer: Bromine at the 5-position directs electrophilic substitution to the 3- or 4-positions. To control regioselectivity:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at the 3-position, leveraging steric and electronic effects .
- Protect the pyridine nitrogen with SEM or Boc groups to prevent side reactions during functionalization .
Q. How can computational methods predict reactivity of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer:
- DFT Calculations: B3LYP/6-311++G(d,p) basis sets predict nucleophilic attack sites (e.g., C7 in analogous structures) and thermodynamic stability .
- NBO Analysis: Identifies hyperconjugative interactions influencing reactivity (e.g., charge transfer between Br and the pyridine ring) .
Q. How should researchers resolve contradictions in yield data across synthetic protocols?
- Methodological Answer:
- Troubleshooting Variables:
- Catalyst loading (e.g., Pd(dba) vs. Pd(PPh)) impacts cross-coupling efficiency .
- Solvent polarity (DMF vs. THF) affects reaction rates and byproduct formation .
- Statistical Design: Use DoE (Design of Experiments) to isolate critical factors (e.g., temperature, stoichiometry) .
Q. What role does halogen bonding play in the biological activity of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
